molecular formula C9H12ClF2NO B7982034 1-[2-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride

1-[2-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride

Cat. No.: B7982034
M. Wt: 223.65 g/mol
InChI Key: NYGQBCXIGQTLSU-UHFFFAOYSA-N
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Description

1-[2-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride (CAS: 1431969-92-4) is a fluorinated small-molecule scaffold with the molecular formula C₉H₁₂ClF₂NO and a molecular weight of 223.65 g/mol . The compound features a phenyl ring substituted with a 2,2-difluoroethoxy group at the ortho position, linked to a methanamine backbone in its hydrochloride salt form. It is marketed as a research chemical for laboratory use, emphasizing its role in medicinal chemistry and pharmacological studies .

Properties

IUPAC Name

[2-(2,2-difluoroethoxy)phenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO.ClH/c10-9(11)6-13-8-4-2-1-3-7(8)5-12;/h1-4,9H,5-6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGQBCXIGQTLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OCC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with 2,2-difluoroethanol, which is reacted with methanesulfonyl chloride in the presence of triethylamine and anhydrous methylene chloride at 0°C.

    Formation of the Ether: The mesylate intermediate is then reacted with a phenol derivative to form the difluoroethoxyphenyl compound.

    Amination: The difluoroethoxyphenyl compound undergoes amination to introduce the methanamine group, resulting in the formation of 1-[2-(2,2-Difluoroethoxy)phenyl]methanamine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 1-[2-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride lies in its potential as an anticancer agent. Research indicates that compounds with similar structures can act as inhibitors of topoisomerase II (topoII), an enzyme that plays a crucial role in DNA replication and repair. Inhibiting topoII can lead to the accumulation of DNA breaks, ultimately triggering apoptosis in cancer cells.

Case Studies

  • A study reported the synthesis and evaluation of hybrid compounds that include elements of known topoII inhibitors such as etoposide and merbarone. These derivatives exhibited promising antiproliferative activities across several cancer cell lines, including DU145 (prostate cancer), HeLa (cervical cancer), and A549 (lung adenocarcinoma) . The compound ARN24139, a derivative closely related to this compound, demonstrated an IC50 value of 7.3 μM against topoII, indicating strong inhibitory potential.

Pharmacological Studies

The pharmacokinetic profile of this compound is another area of interest. Studies have shown that compounds with similar structures exhibit favorable solubility and metabolic stability, which are critical factors for drug development.

Table 1: Kinetic Solubility and Stability

CompoundKinetic Solubility (μM)Half-life in Mouse Serum (min)
ARN16267236>120
3f224>120
3g208>120
3i238>120

This table summarizes the kinetic solubility and stability findings from various studies, highlighting the promising characteristics of these compounds for further development .

Docking Studies

Molecular docking simulations have been employed to elucidate how this compound binds to the topoII enzyme. The results indicate that it interacts favorably with key residues within the enzyme's active site, stabilizing the complex and enhancing its inhibitory effects .

Mechanism of Action

The mechanism of action of 1-[2-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Positional Isomers
  • [3-(2,2-Difluoroethoxy)phenyl]methanamine Hydrochloride (CAS: 1240526-16-2) Molecular Formula: C₉H₁₂ClF₂NO (identical to the target compound). Key Difference: The difluoroethoxy group is attached at the meta position of the phenyl ring instead of ortho. Implications: Positional isomerism may alter receptor binding affinity and physicochemical properties, such as solubility and logP .
Substituent Modifications
  • 1-[2-(Cyclopropylmethoxy)phenyl]methanamine Hydrochloride (CAS: 2097884-29-0) Molecular Formula: C₁₁H₁₆ClNO. Key Difference: The difluoroethoxy group is replaced with a cyclopropylmethoxy group.
  • 1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]methanamine Hydrochloride

    • Key Difference : The ethoxy group contains four fluorine atoms (tetrafluoro) instead of two.
    • Implications : Increased fluorine content enhances electronegativity and may improve blood-brain barrier penetration but could also raise synthetic complexity .

Chiral Derivatives

  • (1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine Hydrochloride Molecular Formula: C₁₀H₁₄ClF₂NO. Key Difference: A chiral ethylamine backbone (R-configuration) replaces the methanamine group. Implications: Chirality can lead to enantioselective interactions with biological targets, influencing potency and toxicity .

Pharmacologically Active Analogues

  • Diphenhydramine Hydrochloride (CAS: 147-24-0) Molecular Formula: C₁₇H₂₁NO·HCl. Key Difference: A diphenylmethoxy group replaces the difluoroethoxy-phenyl moiety. Implications: This structural variation underlies its antihistamine activity, demonstrating how substituent changes redirect therapeutic applications .
  • Serotonin 2C Receptor Agonists (e.g., Compound 38 in )

    • Key Features : Cyclopropyl and fluorinated aromatic substituents.
    • Implications : These compounds highlight the role of fluorinated groups in enhancing receptor selectivity and pharmacokinetic profiles .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Notable Properties
1-[2-(2,2-Difluoroethoxy)phenyl]methanamine HCl 1431969-92-4 C₉H₁₂ClF₂NO 223.65 Ortho-difluoroethoxy High lipophilicity; versatile scaffold
[3-(2,2-Difluoroethoxy)phenyl]methanamine HCl 1240526-16-2 C₉H₁₂ClF₂NO 223.65 Meta-difluoroethoxy Positional isomer; similar applications
1-[2-(Cyclopropylmethoxy)phenyl]methanamine HCl 2097884-29-0 C₁₁H₁₆ClNO 221.70 Cyclopropylmethoxy Increased steric bulk
(1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine HCl 2172493-54-6 C₁₀H₁₄ClF₂NO 237.68 Chiral ethylamine; para-substituent Enantioselective activity
Diphenhydramine HCl 147-24-0 C₁₇H₂₁NO·HCl 291.82 Diphenylmethoxy Antihistamine; ethanolamine derivative

Biological Activity

1-[2-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.

  • Molecular Formula : C9H12ClF2NO
  • Molecular Weight : 187.19 g/mol
  • Structure : The compound features a difluoroethoxy group attached to a phenyl ring, enhancing its lipophilicity and potentially influencing its pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate the activity of specific receptors or enzymes, although detailed mechanisms remain under investigation.

Biological Activity Studies

1. Antiproliferative Activity
Research has shown that the compound exhibits notable antiproliferative effects against various cancer cell lines. For instance, studies involving human cancer cell lines such as DU145 (prostate cancer), HeLa (cervical cancer), and A549 (lung adenocarcinoma) have indicated IC50 values in the low micromolar range, suggesting significant cytotoxicity .

Cell LineIC50 (μM)
DU145< 5
HeLa< 5
A549< 5

2. Interaction with Topoisomerase II
The compound has been evaluated for its inhibitory activity against topoisomerase II (topoII), an important target in cancer therapy. In assays, it demonstrated competitive inhibition with IC50 values comparable to established topoII inhibitors, indicating its potential as a chemotherapeutic agent .

Case Studies

Study on Cancer Cell Lines
In a study assessing various derivatives of difluoroethoxy-substituted compounds, this compound was found to enhance the cytotoxic effects when combined with other chemotherapeutic agents. This combination therapy approach may improve treatment outcomes in resistant cancer types .

Metabolic Stability and Pharmacokinetics
Pharmacokinetic studies have highlighted the compound's stability in biological systems. It exhibited favorable properties such as good solubility and moderate bioavailability, which are critical for effective therapeutic applications .

Potential Therapeutic Applications

The ongoing research into this compound suggests several potential therapeutic applications:

  • Cancer Therapy : Due to its antiproliferative properties and ability to inhibit topoII, it holds promise as a candidate for cancer treatment.
  • Neurological Disorders : Preliminary findings indicate possible interactions with pathways involved in neuroprotection and neurodegeneration, warranting further exploration .

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